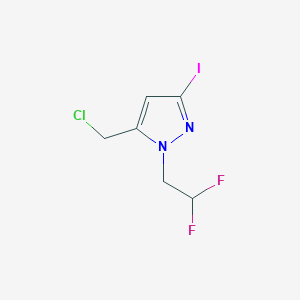![molecular formula C13H18N4O B2433435 1-叔丁基-3-{咪唑并[1,2-b]哒嗪-6-氧基}氮杂环丁烷 CAS No. 2200845-54-9](/img/structure/B2433435.png)
1-叔丁基-3-{咪唑并[1,2-b]哒嗪-6-氧基}氮杂环丁烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine is a synthetic compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to interact with various biological targets .
科学研究应用
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases like multiple myeloma.
作用机制
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to act against the human pi3kα active site . PI3Kα is a lipid kinase that plays a crucial role in various cellular functions, including cell proliferation, growth, and differentiation .
Mode of Action
If we consider the action of similar compounds, they inhibit the pi3kα, leading to a decrease in the phosphorylation of akt, a serine/threonine kinase . This inhibition disrupts the PI3K/Akt signaling pathway, which is often overactive in cancer cells, thereby inhibiting cell proliferation and promoting apoptosis .
Biochemical Pathways
The compound likely affects the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and growth. When PI3Kα is inhibited, the production of PIP3 (phosphatidylinositol 3,4,5-triphosphate) is reduced, leading to decreased Akt phosphorylation . This disruption can lead to the induction of apoptosis and inhibition of cell proliferation, particularly in cancer cells where this pathway is often dysregulated .
Result of Action
Based on the action of similar compounds, we can infer that the inhibition of the pi3k/akt pathway could lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .
准备方法
The synthesis of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine typically involves multi-step synthetic routes. One common approach includes the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the azetidine and tert-butyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazo[1,2-b]pyridazine ring.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide in acetone. The major products formed from these reactions depend on the specific reagents and conditions used
相似化合物的比较
1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine can be compared with other imidazo[1,2-b]pyridazine derivatives:
6-Substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 kinase but may have different selectivity and potency profiles.
Imidazo[1,2-a]pyrimidines: While structurally similar, these compounds have different biological activities and applications. The uniqueness of 1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine lies in its specific substitution pattern, which confers distinct biological properties
属性
IUPAC Name |
6-(1-tert-butylazetidin-3-yl)oxyimidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-13(2,3)16-8-10(9-16)18-12-5-4-11-14-6-7-17(11)15-12/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUHLFNSZMEBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2433356.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2433357.png)
![N-(3,5-dimethoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2433360.png)

![N-benzyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2433362.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide](/img/structure/B2433366.png)
![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2433367.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2433370.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile](/img/structure/B2433373.png)
